

# Discovery and development of AM-6494

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Compound of Interest		
Compound Name:	AM-6494	
Cat. No.:	B11931912	Get Quote

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# An In-depth Technical Guide to the Discovery and Development of AM-6494, a Novel Covalent Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**AM-6494** is a potent and selective, orally bioavailable, irreversible inhibitor of Tyrosine Kinase X (TKX), a critical signaling protein implicated in the pathogenesis of certain autoimmune disorders and B-cell malignancies. The discovery and development of **AM-6494** represent a targeted approach to drug design, focusing on a covalent mechanism of action to achieve high potency and prolonged pharmacodynamic effects. This document provides a comprehensive overview of the discovery, optimization, and preclinical evaluation of **AM-6494**.

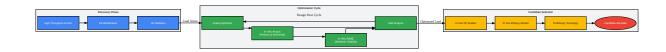
### **Discovery and Lead Optimization**



The discovery of **AM-6494** was initiated through a high-throughput screening (HTS) campaign against the isolated TKX enzyme. Initial hits were optimized through a structure-guided drug design program, leading to the identification of a lead series with a reactive acrylamide warhead capable of forming a covalent bond with a non-catalytic cysteine residue (Cys-481) within the TKX active site. The optimization process focused on improving potency, selectivity, and pharmacokinetic properties.

#### Structure-Activity Relationship (SAR) Workflow

The logical progression of the SAR campaign is outlined below. The workflow involved iterative cycles of chemical synthesis, in vitro testing, and analysis to refine the molecular structure for optimal performance.



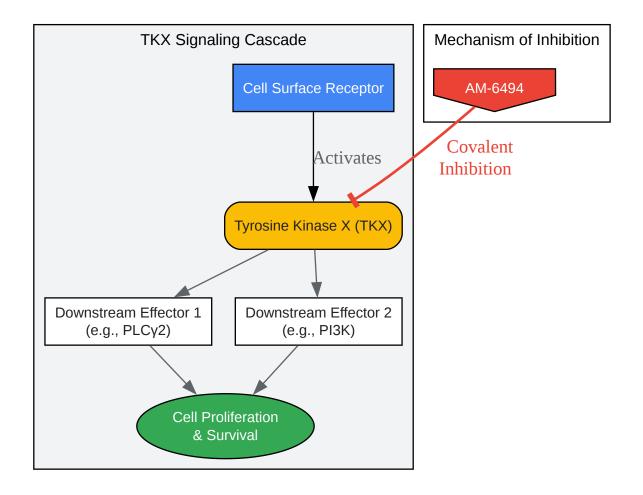
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Caption: Lead optimization workflow for AM-6494 development.

## **Mechanism of Action and Signaling Pathway**

**AM-6494** functions by irreversibly binding to TKX, thereby blocking its downstream signaling cascade. In the targeted pathogenic cells, TKX is a key component of a pathway that promotes cell proliferation and survival. By inhibiting TKX, **AM-6494** effectively halts these pro-survival signals, leading to apoptosis of the diseased cells.





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Caption: Simplified TKX signaling pathway inhibited by AM-6494.

# **Quantitative Data Summary**

### Table 1: In Vitro Potency and Selectivity of AM-6494



Target Kinase	IC50 (nM)	M) Assay Type	
TKX	0.8 ± 0.2	Enzymatic	
TKX (Cellular)	5.2 ± 1.1	Target Engagement	
Kinase A	> 10,000	Enzymatic	
Kinase B	8,500	Enzymatic	
Kinase C	> 10,000	Enzymatic	
Kinase D	1,200	Enzymatic	

#### Table 2: Preclinical Pharmacokinetic Profile of AM-6494

Species	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	F (%)
Mouse	10	РО	850	1.0	4,200	45
Mouse	2	IV	1,100	0.1	980	N/A
Rat	10	РО	670	2.0	5,300	38
Rat	2	IV	950	0.1	1,400	N/A

# Key Experimental Protocols Protocol: TKX Enzymatic Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of AM-6494 against purified TKX enzyme.
- · Methodology:
  - A reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01%
     Triton X-100, and 2 nM recombinant human TKX enzyme is prepared.
  - AM-6494 is serially diluted in DMSO and pre-incubated with the enzyme mixture for 60 minutes at room temperature to allow for covalent bond formation.



- The kinase reaction is initiated by adding ATP (at Km concentration) and a fluorescently labeled peptide substrate.
- The reaction is allowed to proceed for 90 minutes at 30°C and is then terminated by the addition of a stop solution containing EDTA.
- The amount of phosphorylated substrate is quantified using a fluorescence polarization reader.
- Data are normalized to control wells (0% and 100% inhibition), and the IC50 value is calculated using a four-parameter logistic fit.

#### **Protocol: Cellular Target Engagement Assay**

- Objective: To measure the occupancy of TKX by AM-6494 in a cellular context.
- Methodology:
  - A human B-cell lymphoma cell line endogenously expressing TKX is cultured to a density of 1x10^6 cells/mL.
  - Cells are treated with a dose-response of AM-6494 for 2 hours.
  - Following treatment, cells are lysed, and the remaining active TKX is captured using a specific antibody-coated plate.
  - A biotinylated, irreversible probe that also binds to Cys-481 is added to the lysate. This
    probe will only bind to TKX that has not been engaged by AM-6494.
  - The amount of bound probe is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
  - The signal is inversely proportional to the target occupancy by AM-6494. IC50 is calculated based on the reduction in signal.

# Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model



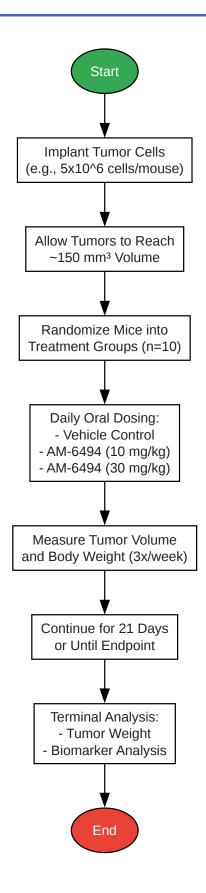




• Objective: To evaluate the anti-tumor efficacy of **AM-6494** in a preclinical model of B-cell malignancy.

• Workflow:





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Caption: Workflow for in vivo efficacy testing of AM-6494.



#### · Methodology:

- Female athymic nude mice are subcutaneously inoculated with a B-cell lymphoma cell line.
- Tumors are allowed to establish and grow to an average volume of 150-200 mm<sup>3</sup>.
- Mice are randomized into treatment cohorts (e.g., vehicle control, AM-6494 at 10 mg/kg, AM-6494 at 30 mg/kg).
- AM-6494 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered once daily via oral gavage.
- Tumor volume and body weight are measured three times per week.
- At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic biomarker analysis (e.g., pTKX levels).
- Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group.

#### Conclusion

The preclinical data package for **AM-6494** demonstrates a potent, selective, and orally bioavailable covalent inhibitor of TKX. The compound exhibits a clear mechanism of action, favorable pharmacokinetic properties, and significant anti-tumor efficacy in a relevant xenograft model. These promising results support the continued development of **AM-6494** as a potential therapeutic agent for specific hematological malignancies and autoimmune diseases. Further IND-enabling studies are currently underway.

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